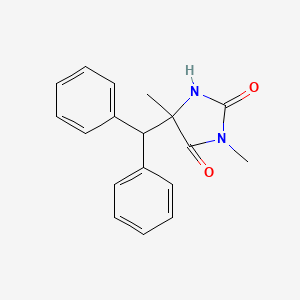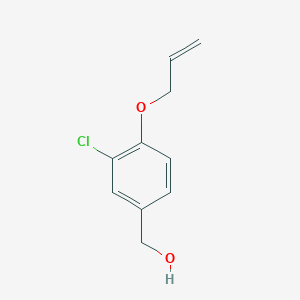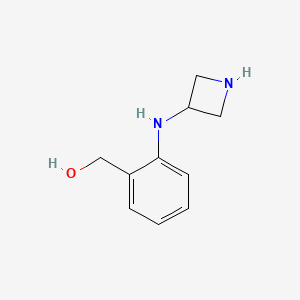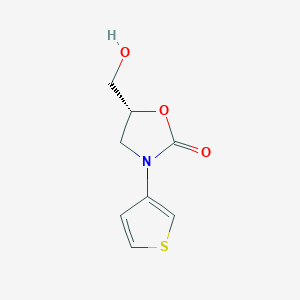![molecular formula C22H20O4 B12561189 [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid CAS No. 185223-83-0](/img/structure/B12561189.png)
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid is a complex organic compound with significant scientific interest due to its unique structure and potential applications. This compound is characterized by the presence of phenyl and hydroxyphenyl groups, which contribute to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and increase yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has been studied for its potential antioxidant properties. It can induce the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a role in cellular defense mechanisms .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid involves its interaction with molecular targets such as Nrf2. By inducing Nrf2 expression, it enhances the activity of phase II and antioxidant enzymes, providing cellular protection against oxidative stress . This pathway is crucial for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: Known for its antioxidant properties and involvement in metabolic pathways.
4-Hydroxyphenylpyruvic acid: An intermediate in the metabolism of phenylalanine, with roles in various biochemical processes.
Uniqueness
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid stands out due to its unique combination of phenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
185223-83-0 |
|---|---|
Fórmula molecular |
C22H20O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[4-[1-(4-hydroxyphenyl)-2-phenylethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H20O4/c23-19-10-6-17(7-11-19)21(14-16-4-2-1-3-5-16)18-8-12-20(13-9-18)26-15-22(24)25/h1-13,21,23H,14-15H2,(H,24,25) |
Clave InChI |
SHUIZYHSZOCXQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)
![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)




![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)

![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
